Cerivastatin-D5, Sodium Salt is categorized under stable isotope-labeled compounds and is utilized primarily in scientific research. Its molecular formula is , with a molecular weight of approximately 486.563 g/mol. The compound is produced through synthetic methods that incorporate deuterium isotopes, allowing for enhanced tracking in biological studies .
The synthesis of Cerivastatin-D5, Sodium Salt involves several key steps:
These synthesis steps require precise control over reaction conditions to maximize yield and purity.
Cerivastatin-D5, Sodium Salt features a complex structure that can be represented by the following characteristics:
The structural formula indicates the presence of multiple functional groups that contribute to its biological activity and interaction with enzymes involved in cholesterol metabolism .
Cerivastatin-D5, Sodium Salt can undergo various chemical reactions:
These reactions enable researchers to explore derivatives with potentially enhanced properties or different biological activities.
Cerivastatin-D5 acts primarily as a competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase. By binding to the active site of this enzyme, it prevents the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a precursor in cholesterol synthesis. This inhibition leads to decreased levels of low-density lipoprotein cholesterol and triglycerides in the bloodstream, making it effective for treating hypercholesterolemia and mixed dyslipidemia.
The presence of deuterium allows for improved tracking in metabolic studies, facilitating a deeper understanding of its pharmacokinetics and dynamics within biological systems.
Relevant data includes melting point, boiling point, and other thermodynamic properties that are essential for practical applications in research.
Cerivastatin-D5, Sodium Salt is primarily utilized in scientific research settings for:
Cerivastatin-D5 features site-specific deuterium incorporation at five positions within the methoxymethyl group (–OCH₂D → –OCD₃) and adjacent carbon atoms. This strategic deuteration employs catalytic hydrogen-deuterium (H-D) exchange under high-pressure/high-temperature conditions (180-220°C, 50-100 bar D₂) using platinum-group catalysts. The reaction proceeds via reversible C–H bond activation at electronically activated sites, achieving >99% isotopic enrichment per position as confirmed by mass spectrometry [5] [7]. Alternative routes utilize deuterated building blocks: (a) Pyridine precursors synthesized from D₄-methanol (CD₃OD) via nucleophilic displacement, or (b) Direct deuteration of cerivastatin acid form using deuterium oxide (D₂O) in alkaline pD 10-12 at elevated temperatures (80°C), though this method yields lower regioselectivity (<70% enrichment) [2] [5].
Table 1: Isotopic Purity Assessment of Cerivastatin-D5
Analytical Method | Deuteration Sites Confirmed | Isotopic Enrichment (%) |
---|---|---|
ESI-HRMS | –OCD₃ | 99.2 ± 0.3 |
²H-NMR (500 MHz) | C-3', C-4' positions | 98.7 ± 0.5 |
FT-IR | C–D stretches (2050-2250 cm⁻¹) | Quantitative |
The deuterated pyridine core is synthesized via three optimized routes:
Key challenge: Minimizing isotopic scrambling during heptenoic side-chain introduction. Solution: Pd-catalyzed Stille coupling using deuterated stannane reagents maintains >98% deuterium retention [7].
Deuterated cerivastatin acid (free form) undergoes sodium salt formation via ion-exchange chromatography (Dowex® 50WX8 Na⁺ form) in anhydrous ethanol-d₆ to prevent proton back-exchange. Critical parameters:
Deuterium retention during salt formation exceeds 99.8% when processed under inert atmosphere (Ar), confirmed by comparing [M+Na]⁺ and [M-D+Na]⁺ signals in ESI-MS [7].
Cerivastatin-D5 sodium salt purification employs reversed-phase HPLC (C18 column) with deuterated solvents:
Table 2: Analytical Specifications of Purified Cerivastatin-D5 Sodium Salt
Parameter | Specification | Method |
---|---|---|
Chemical Purity | ≥99.1% (HPLC-UV, 240 nm) | USP <621> |
Deuterium Content | ≥99.0 atom % D (²H-NMR) | ASTM D7371 |
Water Content | ≤1.5% (KF titration) | USP <921> |
Heavy Metals | ≤10 ppm (ICP-MS) | USP <232> |
Isotopic Isomers | ≤0.5% (LC-HRMS) | Custom |
Advanced characterization includes:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4